

A Technical Guide to the Natural Sources of (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the monoterpenoid **(-)-Dihydrocarveol**. The document details the primary plant and microbial sources, quantitative data on its occurrence, comprehensive experimental protocols for its extraction, isolation, and characterization, and a summary of its physicochemical properties. This information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence of (-)-Dihydrocarveol

(-)-Dihydrocarveol is a naturally occurring monoterpenoid found in the essential oils of a variety of plants, most notably within the *Mentha* genus. It is also found in other aromatic plants and has been identified as a metabolite in some microorganisms.

Plant Sources

The primary plant sources of **(-)-Dihydrocarveol** are species of mint. It is a constituent of the essential oil of spearmint (*Mentha spicata*), peppermint (*Mentha × piperita*), and other *Mentha* species.^{[1][2]} Caraway (*Carum carvi*) oil is another notable source.^[3] The concentration of dihydrocarveol in these essential oils can vary significantly depending on the plant's chemotype, geographical origin, harvest time, and the specific cultivar.

Microbial Sources

Certain microorganisms are capable of producing **(-)-Dihydrocarveol** through biotransformation processes. For instance, strains of *Streptomyces* and *Nocardia* have been shown to convert **(-)-carvone** into **(-)-dihydrocarveol**.

Quantitative Data on **(-)-Dihydrocarveol** Content

The following table summarizes the quantitative data available for the concentration of dihydrocarveol in the essential oils of various natural sources. It is important to note that these values can exhibit considerable variability.

Natural Source	Plant Part	Extraction Method	Dihydrocarveol Content (%)	Reference
<i>Mentha spicata</i> (Spearmint)	Leaves	Not Specified	1.7 ± 0.31	[1]
<i>Mentha spicata</i> (Spearmint)	Aerial Parts	Hydro-distillation	7.7	
<i>Mentha spicata</i>	Leaves	Not Specified	1.12	
<i>Mentha cardiaca</i>	Leaves	Not Specified	Present (common component)	
<i>Mentha</i> species	Not Specified	Not Specified	0 - 12.33	
Scotch Spearmint	Not Specified	Not Specified	0.26	

Experimental Protocols

This section provides detailed methodologies for the extraction of essential oils rich in **(-)-Dihydrocarveol**, followed by protocols for its isolation, quantification, and characterization.

Extraction of Essential Oil from *Mentha spicata*

Objective: To extract the essential oil from the aerial parts of *Mentha spicata* using steam distillation.

Materials and Equipment:

- Fresh or dried aerial parts of *Mentha spicata*
- Steam distillation apparatus (including a boiler, distillation flask, condenser, and collecting vessel)
- Heating mantle
- Anhydrous sodium sulfate
- Amber glass vials for storage

Protocol:

- **Plant Material Preparation:** If using fresh plant material, coarsely chop the aerial parts. If using dried material, it can be used as is or coarsely ground.
- **Apparatus Setup:** Assemble the steam distillation apparatus. Place the plant material in the distillation flask on a perforated grid above the water level.
- **Distillation:** Heat the water in the boiler to generate steam, which is then passed through the plant material. The steam will volatilize the essential oils.
- **Condensation:** The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.
- **Collection:** Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase), in a collecting vessel.
- **Separation:** Separate the essential oil layer from the aqueous layer using a separatory funnel.
- **Drying:** Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
- **Storage:** Store the dried essential oil in a sealed amber glass vial at 4°C to protect it from light and heat.

Isolation of (-)-Dihydrocarveol using Column Chromatography

Objective: To isolate **(-)-Dihydrocarveol** from spearmint essential oil.

Materials and Equipment:

- Spearmint essential oil
- Silica gel (60-120 mesh)
- Glass chromatography column
- n-Hexane (analytical grade)
- Ethyl acetate (analytical grade)
- Fraction collection tubes
- Thin-Layer Chromatography (TLC) plates (silica gel)
- TLC developing chamber
- UV lamp for visualization
- Rotary evaporator

Protocol:

- Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
- Sample Loading: Dissolve a known amount of spearmint essential oil in a minimal amount of n-hexane and load it onto the top of the silica gel column.
- Elution: Begin elution with 100% n-hexane. The non-polar components, such as limonene, will elute first.

- Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10 v/v). This will facilitate the elution of more polar compounds like carvone and dihydrocarveol.
- Fraction Collection: Collect the eluate in a series of fractions.
- TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 9:1) and visualize the spots under a UV lamp or by using a suitable staining agent.
- Fraction Pooling: Combine the fractions that contain pure **(-)-Dihydrocarveol**, as determined by TLC analysis.
- Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated **(-)-Dihydrocarveol**.

Quantification of **(-)-Dihydrocarveol** by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of **(-)-Dihydrocarveol** in an essential oil sample.

Materials and Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- HP-5MS capillary column (or equivalent)
- Helium (carrier gas)
- **(-)-Dihydrocarveol** standard
- Essential oil sample
- Hexane (solvent)
- Autosampler vials

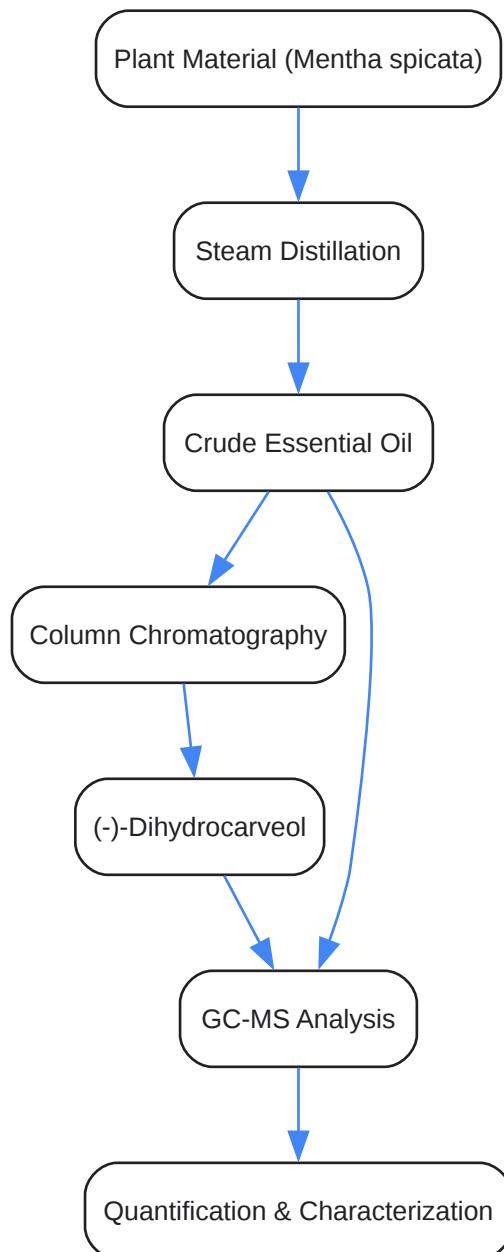
Protocol:

- Sample and Standard Preparation: Prepare a stock solution of the **(-)-Dihydrocarveol** standard in hexane. Create a series of calibration standards by diluting the stock solution to different concentrations. Prepare the essential oil sample by diluting it in hexane.
- GC-MS Parameters:
 - Injector Temperature: 250°C
 - Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute.
 - Carrier Gas: Helium at a constant flow rate.
 - Ion Source Temperature: 230°C
 - Ionization Energy: 70 eV
- Analysis: Inject the prepared standards and the sample into the GC-MS system.
- Data Analysis: Identify the **(-)-Dihydrocarveol** peak in the chromatogram based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area of the standard against its concentration. Use the calibration curve to determine the concentration of **(-)-Dihydrocarveol** in the essential oil sample.

Physicochemical Properties of **(-)-Dihydrocarveol**

The following table summarizes key physicochemical properties of **(-)-Dihydrocarveol**.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O	[3][4]
Molecular Weight	154.25 g/mol	[5]
Appearance	Colorless liquid	[3]
Odor	Anise and green	[3]
Boiling Point	224-225 °C	[6]
Density	0.926 g/mL at 20 °C	[4]
Refractive Index	n _{20/D} 1.476	[4]
Specific Rotation	[α] _{20/D} -20±1°, neat	[4]
Solubility	Soluble in alcohol and most fixed oils; insoluble in water.	[2]


Biosynthesis and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of related monoterpenes in *Mentha* species and a general workflow for the extraction and analysis of **(-)-Dihydrocarveol**.

[Click to download full resolution via product page](#)

Caption: Biosynthesis of **(-)-Dihydrocarveol** from Geranyl Diphosphate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for extraction and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation of Three Components from Spearmint Oil: An Exercise in Column and Thin-Layer Chromatography. | Semantic Scholar [semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. dihydrocarveol, 619-01-2 [thegoodsentscompany.com]
- 4. (-)-DIHYDROCARVEOL | 20549-47-7 [chemicalbook.com]
- 5. Dihydrocarveol, (+)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zhishangchem.com [zhishangchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Natural Sources of (-)-Dihydrocarveol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028896#natural-sources-of-dihydrocarveol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com